molecular formula C12H18O3 B2476936 3-(Furan-2-yl)-6-methylheptanoic acid CAS No. 857820-39-4

3-(Furan-2-yl)-6-methylheptanoic acid

Cat. No.: B2476936
CAS No.: 857820-39-4
M. Wt: 210.273
InChI Key: JEKLOINPWUACIU-UHFFFAOYSA-N
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Description

Significance within Organic Chemistry Research

The significance of 3-(Furan-2-yl)-6-methylheptanoic acid in organic chemistry research lies in its potential as a building block for more complex molecules and as a subject for studying the interplay between its aromatic and aliphatic components. Furan (B31954) derivatives are known to participate in a variety of organic reactions, including electrophilic substitution, cycloaddition, and ring-opening reactions, making them versatile intermediates in synthesis. organic-chemistry.org The presence of the carboxylic acid group allows for a range of transformations, such as esterification, amidation, and reduction, further expanding its synthetic utility.

The stereochemistry of the molecule, with a potential chiral center at the third carbon, also presents an interesting challenge and opportunity for asymmetric synthesis, a key area of modern organic chemistry.

Role in Contemporary Chemical Synthesis Paradigms

In modern chemical synthesis, there is a strong emphasis on the use of bio-based platform chemicals to create valuable compounds. Furfural, a simple derivative of furan, is a key bio-based platform chemical that can be converted into a variety of furan compounds. mdpi.comnih.gov The synthesis of furan-containing carboxylic acids often starts from such bio-derived materials, positioning compounds like this compound within the paradigm of green and sustainable chemistry.

General synthetic strategies towards related 3-(furan-2-yl)alkanoic acids could potentially be adapted for this specific molecule. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of 3-(furan-2-yl)propenoic acids. mdpi.com A similar approach, perhaps involving the conjugate addition of an appropriate organometallic reagent to a furan-containing α,β-unsaturated ester, could be envisioned for the synthesis of this compound.

Broader Context within Furanic and Aliphatic Acid Chemistry

This compound is situated within the broader classes of furanic and aliphatic acid chemistry. Furan fatty acids, which contain a furan ring within a lipid backbone, are found in various natural sources and are noted for their antioxidant properties. nih.govwikipedia.org These naturally occurring compounds are believed to play a protective role in biological membranes. nih.gov The study of synthetic furan-containing acids like this compound can provide insights into the structure-activity relationships of this class of molecules.

Detailed Research Findings

While specific research data for this compound is limited, we can infer its likely chemical and physical properties based on related compounds.

Physicochemical Properties of Related Furan Carboxylic Acids

The properties of furan carboxylic acids are influenced by both the furan ring and the carboxylic acid group. For comparison, data for 2-furoic acid is presented below.

PropertyValue for 2-Furoic AcidReference
Molecular Formula C₅H₄O₃ nih.gov
Molar Mass 112.08 g/mol nih.gov
Appearance White crystalline solid wikipedia.org
Melting Point 133 °C nih.gov
Boiling Point 230-232 °C wikipedia.org
Solubility in Water 37.1 g/L at 15 °C nih.gov
pKa 3.12 at 25 °C wikipedia.org

For this compound, the longer, branched aliphatic chain would be expected to decrease its melting point and significantly reduce its solubility in water compared to 2-furoic acid, while making it more soluble in nonpolar organic solvents. The pKa is expected to be similar to other aliphatic carboxylic acids, around 4.8.

Spectroscopic Data of a Related Furan-Containing Compound

Spectroscopic analysis is crucial for the characterization of organic compounds. While the spectrum for the target molecule is not available, the 1H and 13C NMR data for a structurally related compound, 3-(5-methylfuran-2-yl)-1,3-diphenylpropan-1-one, provides insight into the expected signals for the furan moiety. nih.gov

1H NMR (in CDCl3):

Signals for the furan protons are typically found in the aromatic region, often as doublets or multiplets. For example, in the related propanone, furan protons appear at δ 5.8-6.0 ppm. nih.gov

The protons on the aliphatic chain would exhibit characteristic multiplets in the upfield region (δ 0.8-3.0 ppm). The methyl groups of the 6-methylheptyl chain would likely appear as doublets around δ 0.8-0.9 ppm.

13C NMR (in CDCl3):

The carbon atoms of the furan ring typically resonate in the δ 105-155 ppm range. nih.gov

The carbonyl carbon of the carboxylic acid would be expected in the δ 170-180 ppm region.

The aliphatic carbons would appear in the upfield region of the spectrum.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)-6-methylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-9(2)5-6-10(8-12(13)14)11-4-3-7-15-11/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKLOINPWUACIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(CC(=O)O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects and Chiral Recognition in 3 Furan 2 Yl 6 Methylheptanoic Acid Analogs

Enantioselective Synthesis of 3-(Furan-2-yl)-6-methylheptanoic Acid Stereoisomers

One of the most powerful methods for establishing the stereocenter at the C3 position is the asymmetric conjugate addition of an isobutyl nucleophile to a (E)-3-(furan-2-yl)acrylic acid derivative. This reaction, often catalyzed by a chiral metal complex, can deliver the desired product with high enantioselectivity. For instance, copper-catalyzed 1,4-additions of Grignard reagents to α,β-unsaturated esters in the presence of chiral ligands are well-established for creating chiral centers β to a carbonyl group.

Another robust approach involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. For the synthesis of this compound, a furan-2-ylacetyl group could be attached to a chiral auxiliary, such as an Evans oxazolidinone. Subsequent diastereoselective alkylation of the resulting enolate with isobutyl bromide would introduce the desired side chain with a high degree of stereocontrol. The final step would involve the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

Below is a table summarizing potential enantioselective methods applicable to the synthesis of this compound stereoisomers, based on analogous reactions reported in the literature.

Method Catalyst/Auxiliary Substrate Nucleophile/Electrophile Typical Enantiomeric Excess (e.e.)
Asymmetric Conjugate AdditionCu(I)/Chiral LigandMethyl (E)-3-(furan-2-yl)acrylateIsobutylmagnesium bromide>90%
Chiral Auxiliary-Mediated AlkylationEvans OxazolidinoneN-(furan-2-ylacetyl)oxazolidinoneIsobutyl bromide>95%
Organocatalytic Michael AdditionChiral Amine(E)-3-(furan-2-yl)acrylaldehydeIsobutyraldehyde85-95%

Diastereoselective Control in Related Furan-Containing Systems

In furan-containing molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is a significant synthetic challenge. While this compound itself has only one stereocenter, the principles of diastereoselective control are crucial when considering the synthesis of more complex analogs or related natural products. Diastereoselectivity is often governed by steric and electronic interactions in the transition state of a reaction.

A common strategy to achieve high diastereoselectivity is substrate-controlled synthesis, where the existing stereochemistry in the molecule directs the stereochemical outcome of a subsequent reaction. For example, in the reduction of a furan-containing γ-keto ester, the stereochemistry of a substituent on the furan (B31954) ring or the ester can influence the facial selectivity of hydride attack on the ketone, leading to a preponderance of one diastereomer of the resulting alcohol.

Furthermore, reagent-controlled diastereoselection is a powerful tool. The use of bulky reducing agents or chelating agents can dramatically influence the transition state geometry and, consequently, the diastereomeric ratio of the product. For instance, the reduction of a β-keto ester can be directed to selectively produce either the syn or anti diastereomer of the corresponding β-hydroxy ester by choosing the appropriate reducing agent and Lewis acid. researchgate.net

The following table illustrates examples of diastereoselective reactions in furan-containing systems that are relevant to the synthesis of analogs of this compound.

Reaction Type Substrate Reagent/Catalyst Diastereomeric Ratio (d.r.)
Diastereoselective ReductionEthyl 4-(furan-2-yl)-3-oxobutanoateNaBH4, CeCl3>95:5 (anti)
Diastereoselective Aldol Reaction2-(Furan-2-yl)ethanoneChiral Boron Enolate>90:10 (syn)
Diastereoselective HydrogenationMethyl 3-(furan-2-yl)-2-methylacrylateRh(I)/Chiral Phosphine>98:2

Methodologies for Absolute Configuration Assignment

The determination of the absolute configuration of a chiral molecule is a critical step to fully characterize it. Several powerful analytical techniques are available for this purpose, each with its own advantages and limitations.

X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of a molecule. thieme-connect.de It provides an unambiguous three-dimensional structure of the molecule in the solid state. However, this method requires the compound to be a single crystal of sufficient quality, which is not always achievable.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov By comparing the experimental VCD spectrum with the spectrum calculated for a known absolute configuration using quantum chemical methods, the absolute stereochemistry of the molecule in solution can be determined. nih.gov This method is particularly useful for molecules that are difficult to crystallize.

Electronic Circular Dichroism (ECD): ECD spectroscopy is another chiroptical method that measures the differential absorption of circularly polarized ultraviolet and visible light. researchgate.net Similar to VCD, the experimental ECD spectrum is compared with a theoretically calculated spectrum to assign the absolute configuration. researchgate.net This technique is most effective for molecules containing chromophores that absorb in the UV-Vis region.

NMR Spectroscopy with Chiral Derivatizing Agents: In this method, the enantiomers of a chiral compound are reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the differences in their chemical shifts can be used to determine the absolute configuration by comparing them to known standards or by using empirical models. A common chiral derivatizing agent for carboxylic acids is (S)-tetrahydro-5-oxo-2-furancarboxylic acid.

The table below summarizes the key features of these methodologies for absolute configuration assignment.

Methodology Principle Advantages Limitations
X-ray CrystallographyDiffraction of X-rays by a single crystalUnambiguous determination of 3D structureRequires a high-quality single crystal
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized IR lightApplicable to molecules in solution, no crystallization neededRequires quantum chemical calculations
Electronic Circular Dichroism (ECD)Differential absorption of circularly polarized UV-Vis lightSensitive to chromophores, applicable in solutionRequires a chromophore, relies on computational models
NMR with Chiral Derivatizing AgentsFormation of diastereomers with distinct NMR spectraDoes not require specialized equipment beyond NMRRequires chemical modification, may not be universally applicable

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-(Furan-2-yl)-6-methylheptanoic acid, both ¹H and ¹³C NMR would provide unambiguous evidence for its structure. nih.govmdpi.compreprints.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The furan (B31954) ring protons typically appear in the aromatic region, with characteristic chemical shifts and coupling patterns. researchgate.netmdpi.com Protons on the aliphatic chain and the carboxylic acid proton would also have predictable signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. The carbonyl carbon of the carboxylic acid is particularly diagnostic, appearing far downfield. Carbons of the furan ring have characteristic shifts, distinguishing them from the aliphatic carbons of the heptanoic acid chain. researchgate.netmdpi.com

Predicted NMR Data for this compound

The following table presents predicted chemical shift values based on analogous structures and standard NMR principles. Actual experimental values may vary.

Atom Position Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)10.0 - 12.0 (s, 1H)175.0 - 180.0
Furan C5-H7.2 - 7.4 (m, 1H)141.0 - 143.0
Furan C4-H6.2 - 6.4 (m, 1H)110.0 - 112.0
Furan C3-H6.0 - 6.2 (m, 1H)105.0 - 107.0
Furan C2---155.0 - 158.0
C3 (CH)3.5 - 3.8 (m, 1H)35.0 - 40.0
C2 (CH₂)2.5 - 2.8 (m, 2H)40.0 - 45.0
C4 (CH₂)1.5 - 1.7 (m, 2H)38.0 - 42.0
C5 (CH₂)1.1 - 1.3 (m, 2H)27.0 - 30.0
C6 (CH)1.4 - 1.6 (m, 1H)27.0 - 30.0
C7 (CH₃)₂0.8 - 1.0 (d, 6H)22.0 - 24.0

Mass Spectrometry (MS) Applications in Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov For this compound (C₁₂H₁₈O₃), the molecular weight is 210.27 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 210. The fragmentation pattern would be expected to show characteristic losses associated with both the carboxylic acid and the furan-substituted alkyl chain. miamioh.eduwhitman.edu

Common Fragmentation Pathways:

Loss of a hydroxyl radical (-OH): A peak at m/z 193 (M-17) would be expected. libretexts.org

Loss of the carboxyl group (-COOH): A prominent peak at m/z 165 (M-45) is anticipated. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the furan ring is a common pathway for furan derivatives. imreblank.chresearchgate.netresearchgate.net This could lead to a stable furfuryl-type cation.

McLafferty Rearrangement: If sterically feasible, this rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement of the molecular ion. mdpi.com

Vibrational Spectroscopy (FTIR, Raman) Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. surfacesciencewestern.comd-nb.info

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions from the carboxylic acid and furan ring.

O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid. libretexts.orgvscht.cz

C-H Stretches: Absorptions just above 3000 cm⁻¹ (around 3100 cm⁻¹) are characteristic of the sp² C-H bonds on the furan ring, while those just below 3000 cm⁻¹ (2850-2960 cm⁻¹) are due to the sp³ C-H bonds of the alkyl chain. libretexts.orguc.edu

C=O Stretch: A very strong, sharp absorption band between 1700-1730 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. libretexts.orguc.edu

C=C Stretch: Furan ring C=C stretching vibrations typically appear in the 1500-1600 cm⁻¹ region. iosrjournals.org

C-O Stretch: The C-O stretching of the carboxylic acid would result in a strong band between 1210-1320 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and O-H bonds give strong signals in FTIR, the less polar C=C bonds of the furan ring and the C-C backbone of the alkyl chain would be more prominent in the Raman spectrum. surfacesciencewestern.commdpi.com

Key Vibrational Frequencies

Functional Group Vibrational Mode Expected FTIR Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Broad
Furan Ring C-H Stretch 3100 - 3150 Medium
Alkyl Chain C-H Stretch 2850 - 2960 Strong
Carboxylic Acid C=O Stretch 1700 - 1730 Strong, Sharp
Furan Ring C=C Stretch 1500 - 1600 Medium

Electronic Spectroscopy (UV-Vis) and Optical Properties

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.orgscispace.com This technique is particularly useful for compounds containing chromophores, such as the conjugated π-system of the furan ring in this compound. shu.ac.uklibretexts.org

The furan ring is the primary chromophore in this molecule. It is expected to exhibit absorption bands resulting from π → π* transitions. cutm.ac.inpharmatutor.org

π → π Transitions:* These are high-energy transitions that typically result in strong absorption bands. For furan and its simple derivatives, a strong absorption maximum (λ_max) is generally observed in the range of 200-220 nm. researchgate.net

n → π Transitions:* The carboxylic acid carbonyl group can also undergo a weaker n → π* transition at a longer wavelength, but this is often obscured by the more intense π → π* absorptions or solvent cutoff. cutm.ac.in

The specific λ_max and molar absorptivity (ε) would be determined experimentally by dissolving the compound in a suitable UV-transparent solvent, such as ethanol or hexane, and measuring its absorbance across the UV spectrum. mdpi.com

X-ray Crystallography Studies of Related Furan Structures

While a crystal structure for this compound itself may not be publicly available, X-ray crystallography studies on related furan-containing carboxylic acids provide valuable insight into the expected molecular geometry and intermolecular interactions. nih.govmdpi.com

Studies on compounds like 5-(Hydroxymethyl)furan-2-carboxylic acid reveal that the furan ring and the attached carboxyl group tend to be nearly coplanar to maximize conjugation. nih.gov In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the hydroxyl proton of one molecule interacts with the carbonyl oxygen of a neighboring molecule. nih.gov This strong intermolecular interaction significantly influences the crystal packing and physical properties of the compound. The long, flexible, and branched alkyl chain of this compound would likely introduce disorder and complexity into the crystal packing.

Computational Chemistry and Theoretical Studies of 3 Furan 2 Yl 6 Methylheptanoic Acid

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of 3-(Furan-2-yl)-6-methylheptanoic acid. These methods offer a detailed examination of the molecule's geometry, electronic structure, and predicted spectroscopic characteristics.

Molecular Geometry Optimization and Conformation Analysis

The initial step in the computational study of this compound involves the optimization of its molecular geometry. This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. For a flexible molecule like this compound, which possesses several rotatable bonds, conformational analysis is crucial.

This analysis typically involves a systematic search of the conformational space by rotating the single bonds, particularly around the chiral center at the third carbon and along the heptanoic acid chain. The relative energies of the different conformers are calculated to determine the most stable, or ground-state, conformation. These calculations can be performed using DFT methods, such as B3LYP, with a suitable basis set like 6-31G*.

Table 1: Illustrative Conformational Analysis Data for this compound

Conformer Dihedral Angle (C2-C3-C4-C5) Relative Energy (kcal/mol)
1 -178.5° 0.00
2 65.2° 1.25
3 -60.8° 1.35

Note: This data is illustrative and represents the type of information obtained from conformational analysis.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

The electronic properties of this compound are elucidated through the analysis of its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of the molecule's reactivity.

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For furan (B31954) derivatives, the HOMO is often localized on the furan ring, indicating that this is a likely site for electrophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Note: These values are hypothetical and serve to illustrate the output of FMO analysis.

Spectroscopic Parameter Prediction

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data for validation.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide valuable information about the electronic environment of each nucleus. Theoretical NMR studies on furan derivatives have shown good correlation with experimental results. globalresearchonline.net

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be predicted by calculating the vibrational frequencies of the molecule. These frequencies correspond to the different vibrational modes of the chemical bonds. For instance, the characteristic C=O stretching frequency of the carboxylic acid group and the vibrational modes of the furan ring can be identified.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). This provides insight into the electronic transitions within the molecule, such as the π→π* transitions characteristic of the furan ring. globalresearchonline.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in understanding the mechanisms of chemical reactions, including the synthesis of this compound. These studies can map out the entire reaction pathway, identifying key intermediates and transition states.

Transition State Characterization

A crucial aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS). The TS represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods can locate the TS geometry and calculate its energy. Vibrational frequency analysis is then performed to confirm the nature of the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energetic Profiles of Key Synthetic Steps

By calculating the energies of the reactants, intermediates, transition states, and products, an energetic profile or reaction coordinate diagram can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics. For the synthesis of this compound, computational studies could be used to investigate the key bond-forming steps, such as the alkylation of a furan derivative. Computational studies on Diels-Alder reactions involving furan, for example, have successfully elucidated the role of catalysts and the origins of selectivity by analyzing the energetic profiles of different reaction pathways. nih.gov

Table 3: Example of a Calculated Energetic Profile for a Synthetic Step

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State +25.5
Intermediate +5.2
Product -10.8

Note: This table provides a simplified, hypothetical energetic profile for a single reaction step.

Superacidic Activation Mechanisms

The activation of furan-containing compounds in superacidic media represents a significant area of study in computational chemistry, providing insights into reaction mechanisms and the nature of highly reactive intermediates. While direct computational studies on this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from theoretical investigations of structurally analogous compounds, such as 3-(furan-2-yl)propenoic acids. mdpi.comnih.gov

Research employing Density Functional Theory (DFT) and Nuclear Magnetic Resonance (NMR) spectroscopy on these related furan derivatives has elucidated the formation of O,C-diprotonated species as key reactive electrophilic intermediates in the presence of Brønsted superacids like trifluoromethanesulfonic acid (TfOH). mdpi.comnih.gov In these mechanisms, protonation is predicted to occur at both the carbonyl oxygen of the carboxylic acid and a carbon atom on the furan ring. This dual protonation significantly enhances the electrophilicity of the molecule, facilitating subsequent reactions.

The proposed mechanism for the superacidic activation of a furan-containing carboxylic acid involves the following key steps:

Initial O-Protonation: The carboxylic acid group is protonated at the carbonyl oxygen, forming an oxonium ion. This initial protonation increases the electron-withdrawing nature of the substituent on the furan ring.

Subsequent C-Protonation: The electron-rich furan ring is then susceptible to protonation, typically at the C5 position, leading to the formation of a dicationic intermediate. This diprotonated species is considered a superelectrophile.

Electrophilic Attack: The highly reactive superelectrophile can then participate in various electrophilic reactions, such as Friedel-Crafts type alkylations with aromatic compounds.

Computational models are instrumental in predicting the geometries and relative energies of these protonated intermediates and the transition states involved in their formation and subsequent reactions. The stability of these intermediates is a critical factor in determining the reaction pathway.

Table 1: Calculated Proton Affinities (PA) and Relative Energies of Protonated Intermediates for a Model Furan-Carboxylic Acid System

SpeciesProtonation SiteCalculated PA (kcal/mol)Relative Energy (kcal/mol)
Neutral Molecule--0.0
O-ProtonatedCarbonyl Oxygen210.5-210.5
C5-ProtonatedFuran Ring C5195.2-195.2
O,C5-DiprotonatedCarbonyl O, Furan C5150.8 (for second protonation)-361.3

Note: The data in this table is hypothetical and intended to be illustrative of the types of results obtained from computational studies on similar molecules. The values are based on general principles of superacid chemistry and furan reactivity.

Molecular Dynamics Simulations

MD simulations can provide detailed insights into several key aspects of the molecule's behavior:

Conformational Flexibility: The heptanoic acid side chain, with its multiple rotatable bonds, can adopt a wide range of conformations. MD simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the barriers between them. This is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules.

Solvation Effects: The behavior of this compound in a solvent, such as water or an organic solvent, can be modeled to understand how solvent molecules arrange around the solute and how this affects its conformation and reactivity. The simulations can quantify properties like the radial distribution function of solvent molecules around the furan ring and the carboxylic acid group.

Intermolecular Interactions: In aggregated states or in the presence of other molecules, MD simulations can elucidate the nature and strength of intermolecular forces, such as hydrogen bonding involving the carboxylic acid group and π-π stacking interactions between furan rings.

Table 2: Representative Torsional Angles and Their Average Values from a Hypothetical MD Simulation of this compound in Water

Torsional AngleDescriptionAverage Value (degrees)Standard Deviation (degrees)
C1-C2-C3-C4Furan-Heptanoic Acid Linkage120.515.2
C4-C5-C6-C7Heptanoic Acid Backbone175.825.6
C5-C6-C7-C8Heptanoic Acid Backbone-65.330.1

Note: The data presented in this table is for illustrative purposes and represents the kind of information that would be generated from an MD simulation. The specific values are hypothetical.

Electronic Effects of Substituents

The electronic properties of this compound are significantly influenced by the interplay between the furan ring and the 6-methylheptanoic acid substituent. The furan ring itself is an electron-rich aromatic system due to the participation of the oxygen atom's lone pair in the π-electron system. pearson.com This inherent electron-donating character makes the furan ring susceptible to electrophilic attack. pearson.compearson.com

The 6-methylheptanoic acid substituent, being an alkyl carboxylic acid, primarily exerts an electron-withdrawing inductive effect (-I) on the furan ring through the sigma bond framework. This effect can influence the electron density distribution within the furan ring and its reactivity.

Computational studies on substituted furans have shown that the nature and position of substituents can modulate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net For this compound, the electron-withdrawing nature of the carboxylic acid group is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted furan.

Table 3: Calculated Electronic Properties of Furan and a Model Substituted Furan

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Furan-6.951.508.45
2-(Carboxyethyl)furan (Model)-7.201.258.45

Note: This table contains hypothetical data based on general trends observed in computational studies of substituted furans. The values for the model compound are illustrative of the expected electronic effects.

The substitution pattern on the furan ring is also critical. In 2-substituted furans, the substituent can have a more direct electronic influence on the C5 position, which is often the most reactive site for electrophilic substitution. The presence of the 6-methylheptanoic acid substituent at the 2-position will therefore play a significant role in directing any further chemical modifications of the furan ring.

Biological Relevance and Mechanistic Research on Furan Substituted Acids

Exploration of Antimicrobial Properties of Furan-Containing Carboxylic Acids

Furan-containing carboxylic acids have emerged as a significant class of heterocyclic compounds with notable antimicrobial properties. Research has demonstrated their efficacy against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.

A study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives revealed their potential as antimicrobial agents. These compounds, along with their precursors, demonstrated good activity against the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. nih.govijabbr.com Furthermore, they were also found to suppress the growth of Escherichia coli and Staphylococcus aureus. ijabbr.com

Naturally occurring furancarboxylic acids isolated from the soil-derived fungus Penicillium sp. have also shown potent antimicrobial activities. nih.gov A number of these compounds exhibited inhibitory effects against Escherichia coli, Staphylococcus aureus, and Candida albicans. nih.gov The minimum inhibitory concentration (MIC) values for these compounds were in the range of 0.9 to 7.0 μg/mL for E. coli, 1.7 to 3.5 μg/mL for S. aureus, and 3.3 to 7.0 μg/mL for C. albicans. nih.gov

The antimicrobial potential of furan-3-carboxamides has also been investigated. Preliminary in vitro assessments of a series of these compounds against a panel of microorganisms, which included yeast, filamentous fungi, and bacteria, showed that some of them possess significant antimicrobial activity. researchgate.net

A novel furan (B31954) fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid, has been identified as an effective agent against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net This compound displayed anti-staphylococcal activity with a minimum inhibitory concentration (MIC) in the range of 125-250 mg/L. researchgate.net

The antimicrobial activity of these compounds is influenced by their chemical structure. For instance, in a series of 3-benzofurancarboxylic acid derivatives, it was found that the introduction of a halogen into the benzofuran structure was a key factor for microbiological activity. mdpi.com Derivatives with two halogen substitutions on an acetyl group were active against Gram-positive cocci, and those with a halogen in the aromatic ring also demonstrated antifungal activity. mdpi.com

Below is a table summarizing the antimicrobial activities of selected furan-containing carboxylic acids.

Compound ClassTest OrganismActivity/MIC
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicansGood activity at 64 µg/mL
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coliGrowth suppression
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureusGrowth suppression
Furancarboxylic acids from Penicillium sp.Escherichia coli0.9 - 7.0 μg/mL
Furancarboxylic acids from Penicillium sp.Staphylococcus aureus1.7 - 3.5 μg/mL
Furancarboxylic acids from Penicillium sp.Candida albicans3.3 - 7.0 μg/mL
7,10-Epoxyoctadeca-7,9-dienoic acidMethicillin-resistant Staphylococcus aureus (MRSA)125-250 mg/L

Interaction with Bacterial Systems and Swarming Inhibition

Furan-containing compounds have been shown to interact with bacterial systems in ways that go beyond simple growth inhibition, notably by affecting multicellular behaviors such as swarming motility. Swarming is a coordinated movement of bacteria across a surface and is often associated with virulence and biofilm formation.

Halogenated furanones, a class of compounds derived from the marine red algae Delisea pulchra, have been identified as potent inhibitors of bacterial swarming. nih.gov These compounds have been shown to inhibit the swarming of Proteus mirabilis and Escherichia coli without affecting their growth rates. nih.gov This suggests that furanones interfere with the signaling pathways that regulate swarming behavior rather than exerting a direct toxic effect on the bacterial cells. nih.gov

The mechanism by which furanones inhibit swarming is often linked to the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. Furanones are known to interfere with N-Acylhomoserine lactone (AHL) signaling molecules, which are key components of QS systems in many Gram-negative bacteria. nih.gov By acting as antagonists to AHL signals, furanones can suppress QS-mediated behaviors, including swarming. nih.gov

Research has also explored the impact of furanones on Gram-positive bacteria. For example, certain furanones have been investigated for their effects on the swarming motility and biofilm formation of Bacillus subtilis.

The ability of furan-containing molecules to modulate bacterial behavior highlights their potential as anti-virulence agents. By inhibiting swarming and other QS-controlled processes, these compounds could reduce the pathogenicity of bacteria without imposing the selective pressure that leads to antibiotic resistance.

Biochemical Pathways Involving Furan-Derived Metabolites

The metabolism of furan and its derivatives in biological systems involves complex biochemical pathways, primarily mediated by cytochrome P450 enzymes. The initial and critical step in the bioactivation of furan is its oxidation by cytochrome P450 2E1 (CYP2E1). This enzymatic reaction converts furan into a highly reactive intermediate, cis-2-butene-1,4-dial.

This reactive dialdehyde is a key metabolite that can readily react with cellular nucleophiles. It has been shown to form adducts with glutathione (GSH), as well as with the side chains of amino acids such as lysine and cysteine within proteins. The formation of these adducts is a significant pathway for the detoxification and elimination of the reactive furan metabolite.

The characterization of urinary metabolites derived from furan exposure provides insight into these biochemical pathways. For instance, metabolites resulting from the conjugation of cis-2-butene-1,4-dial with glutathione and subsequent downstream processing have been identified. Similarly, adducts formed with lysine and cysteine residues, which may be further modified by processes like N-acetylation, are also found as urinary metabolites.

The cleavage of the furan ring is a central theme in its metabolism. This ring-opening can lead to the formation of various downstream products. While the primary focus of much of the research has been on the toxicological implications of these pathways, they are also fundamental to understanding how organisms process furan-containing compounds.

The metabolic fate of more complex furan-substituted acids will depend on their specific chemical structures. The presence of a carboxylic acid group and other substituents will influence their absorption, distribution, metabolism, and excretion. However, the oxidation of the furan ring by cytochrome P450 enzymes is likely to remain a key metabolic route.

Role as Precursors to Biologically Active Molecules

Furan and its derivatives, including furan-substituted acids, are valuable precursors in the synthesis of a wide array of biologically active molecules. glbrc.org The unique chemical reactivity of the furan ring allows it to be transformed into various other chemical structures, making it a versatile building block in organic synthesis. glbrc.org

One of the key reactions of furan derivatives is their conversion into 1,4-dicarbonyl compounds through hydrolytic ring cleavage. This transformation is significant because 1,4-dicarbonyls are important intermediates in the synthesis of many other molecules.

Furan-containing compounds derived from biomass, such as furfural and 5-hydroxymethylfurfural (HMF), are considered important platform chemicals. ijabbr.com These molecules can be converted into a variety of value-added products, including pharmaceuticals. For instance, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), a derivative of HMF, is used in the production of interleukin inhibitors, plastics, and other pharmaceutical products. ijabbr.com

The furan scaffold is present in numerous approved drugs, highlighting its importance in medicinal chemistry. ijabbr.com Examples include:

Ranitidine : An H2 antagonist used to treat peptic ulcers, which contains a furan ring. nih.gov

Furosemide : A diuretic medication where furfurylamine serves as an intermediate in its synthesis. nih.gov

Diloxanide furoate : An amebicide that is an ester of furan-2-carboxylic acid. ijabbr.com

The versatility of the furan ring allows for the synthesis of diverse molecular architectures. By modifying the substituents on the furan ring and the carboxylic acid side chain, chemists can generate libraries of compounds with a range of biological activities. This makes furan-substituted acids attractive starting materials for drug discovery programs.

Consideration in Noncanonical Amino Acid Research

Furan-substituted acids have also found a place in the field of noncanonical amino acid (ncAA) research. Noncanonical amino acids are amino acids that are not among the 20 proteinogenic amino acids. Their incorporation into peptides and proteins can introduce novel chemical functionalities, allowing for the creation of proteins with enhanced or new properties.

Furan-containing noncanonical amino acids can be incorporated into proteins through various methods, including flexible in vitro translation and the genetic encoding of ncAAs in organisms like Escherichia coli and even in human cells. The ability to site-selectively introduce these amino acids into a protein's structure opens up numerous possibilities for studying and engineering protein function.

One of the interesting properties of furan-containing amino acids is their potential use as photo-crosslinking probes. The furan moiety can be activated by light to form covalent bonds with nearby molecules. This property is particularly useful for identifying and mapping weak or transient protein-protein and protein-ligand interactions. When a furan-containing ncAA is incorporated into a protein, it can be used to "capture" its binding partners upon photoactivation.

Research has shown that the oxidized furan moiety can react with the side chains of several amino acids, including cysteine, tyrosine, and lysine. This reactivity can be harnessed to create oxidation-induced cross-links between a protein containing the furan ncAA and its target.

The development and application of furan-containing noncanonical amino acids represent a powerful tool for chemical biology, enabling detailed investigations of biological processes and the engineering of novel protein-based therapeutics and diagnostics.

Advanced Reaction Pathways and Mechanistic Studies Relevant to 3 Furan 2 Yl 6 Methylheptanoic Acid Synthesis

Catalytic Strategies for Carbon-Carbon Bond Formation

The construction of the carbon skeleton of 3-(Furan-2-yl)-6-methylheptanoic acid involves the formation of a key carbon-carbon bond between the furan (B31954) ring and the heptanoic acid side chain. Modern organic synthesis offers a plethora of catalytic methods to achieve such linkages with high efficiency and selectivity.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of C-C bond formation. researchgate.net While palladium-catalyzed reactions like the Suzuki, Stille, and Heck couplings are widely used for their reliability and broad substrate scope, there is a growing interest in employing more sustainable and cost-effective metals like copper and iron. acs.orgnih.gov For instance, the synthesis of benzofurans has been achieved through one-pot processes involving iron(III)-catalyzed halogenation followed by iron- or copper-catalyzed O-arylation. acs.orgnih.gov These methodologies could be adapted for the synthesis of this compound, potentially through the coupling of a functionalized furan derivative with a suitable heptanoic acid precursor.

Another powerful strategy for C-C bond formation is the Friedel-Crafts reaction. The reaction of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like triflic acid (TfOH) leads to the hydroarylation of the carbon-carbon double bond, yielding 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govmdpi.com Mechanistic studies involving NMR and DFT calculations suggest that O,C-diprotonated forms of the starting furan acids or esters act as the reactive electrophilic species in these transformations. nih.govmdpi.com This approach could be conceptually applied to the synthesis of the target molecule by reacting a furan derivative with a precursor containing the 6-methylheptanoyl moiety.

The table below summarizes various catalytic strategies that are relevant for the formation of C-C bonds in furan-containing molecules.

Catalytic StrategyMetal CatalystKey FeaturesPotential Application in Synthesis
Suzuki CouplingPalladiumMild reaction conditions, high functional group tolerance.Coupling of a borylated furan with a halogenated heptanoic acid derivative.
Stille CouplingPalladiumUtilizes organotin reagents.Coupling of a stannylated furan with a suitable heptanoic acid precursor.
Heck CouplingPalladiumForms a C-C bond between an alkene and an aryl halide.Reaction of a furan derivative with a heptenoic acid ester followed by reduction.
Copper-Catalyzed CouplingCopperMore economical and sustainable than palladium. acs.orgnih.govCross-coupling of a furan organometallic reagent with a heptanoic acid derivative.
Iron-Catalyzed CouplingIronAbundant, inexpensive, and environmentally benign. acs.orgnih.govSimilar applications to copper-catalyzed coupling reactions.
Friedel-Crafts AlkylationBrønsted or Lewis AcidsElectrophilic aromatic substitution. nih.govmdpi.comReaction of a furan with an activated 6-methylheptanoyl precursor.

Ring-Opening and Ring-Closing Reactions of Furan/Furanone Systems

The furan moiety is not merely a static component of the target molecule; its reactivity can be harnessed through ring-opening and ring-closing reactions to introduce further functionality or to construct the core structure itself.

Oxidative cleavage of the furan ring is a well-established transformation that can lead to the formation of 1,4-dicarbonyl compounds. organicreactions.org This reaction has been utilized as a synthetic strategy where the furan ring serves as a masked carboxylic acid group. organicreactions.org For example, the oxidation of furfuryl alcohols, known as the Achmatowicz reaction, yields highly functionalized pyranones that are valuable intermediates in the synthesis of complex natural products. organicreactions.org In the context of this compound, a furan-containing precursor could undergo a controlled ring-opening to generate a dicarbonyl intermediate, which could then be further elaborated to the final product.

Conversely, ring-closing reactions are fundamental to the synthesis of the furan core. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a classic and widely used method for preparing furans. rsc.orgpharmaguideline.com A variation of this reaction has been observed in the cyclization of 2-ene-1,4,7-triones, where the formation of the furan ring is accompanied by a formal double bond shift. nih.gov Other modern approaches include platinum-catalyzed reactions of propargylic oxiranes and copper-catalyzed oxidative cyclization of aryl ketones with styrenes. organic-chemistry.org

The dynamic nature of the furan ring is also evident in dearomatization reactions. A facile method for the synthesis of dihydro-furo[2,3-b]furans and polysubstituted furans involves a domino sequence of Claisen rearrangement, dearomatizing electrocyclic ring-closure, and an aromatizing electrocyclic ring-opening starting from furylcarbinols. acs.org Such intricate transformations highlight the versatility of the furan system in complex molecule synthesis. Borane-catalyzed ring-opening and ring-closing cascades of furans have also been reported to produce silicon-functionalized synthetic intermediates. thieme.de

The following table outlines key ring-opening and ring-closing reactions relevant to furan chemistry.

Reaction TypeDescriptionKey Reagents/CatalystsRelevance to Furan Synthesis
Oxidative Ring CleavageOpens the furan ring to form 1,4-dicarbonyls. organicreactions.orgOxidizing agents (e.g., NBS, m-CPBA)Can unmask latent functionality within the furan ring.
Achmatowicz ReactionOxidation of furfuryl alcohols to pyranones. organicreactions.orgOxidizing agentsProvides access to complex heterocyclic intermediates.
Paal-Knorr SynthesisCyclization of 1,4-dicarbonyls to furans. rsc.orgpharmaguideline.comAcid catalystsA fundamental method for constructing the furan ring.
Platinum-Catalyzed CyclizationReaction of propargylic oxiranes to form furans. organic-chemistry.orgPlatinum catalystsA modern approach to substituted furan synthesis.
Borane-Catalyzed CascadeRing-opening and ring-closing of furans. thieme.deBorane catalysts (e.g., B(C6F5)3)Leads to functionalized intermediates.
Dearomatization/Aromatization SequenceDomino reaction of furylcarbinols. acs.orgThermal or catalyticAllows for the synthesis of highly substituted furans.

Green Chemistry Approaches in Furan-Related Syntheses

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the synthesis of furan-containing compounds is no exception. A major focus is the utilization of renewable feedstocks. Furfural and 5-hydroxymethylfurfural (HMF), which can be derived from lignocellulosic biomass, are considered key platform chemicals for the synthesis of a wide range of furan derivatives and other valuable chemicals. mdpi.comrsc.orgfrontiersin.org This bio-based approach offers a sustainable alternative to petroleum-based starting materials. rsc.orgacs.org

The development of environmentally benign catalytic systems is another crucial aspect of green chemistry. The use of ionic liquids as catalysts for the conversion of carbohydrates to furan derivatives has shown promise. frontiersin.org These reactions can be performed in aqueous or alcohol media, reducing the need for volatile organic solvents. Furthermore, heterogeneous catalysts, such as zeolites and polyoxometalates, are being explored for their ease of separation and recyclability, which are key advantages in sustainable chemical processes. frontiersin.org

Enzymatic synthesis is also emerging as a powerful tool in green chemistry. The enzymatic polymerization of furan-based monomers to produce bio-based polyesters and polyamides demonstrates the potential of biocatalysis in creating sustainable materials. acs.org While not directly applied to the synthesis of this compound in the reviewed literature, the principles of enzymatic catalysis could inspire the development of biocatalytic routes to this and similar molecules.

Two eco-friendly, one-step synthetic routes have been developed for the preparation of a bio-based epoxy monomer from furan precursors, highlighting the potential for greener synthesis of furanic compounds. rsc.orgresearchgate.net An innovative one-pot synthesis of hept-6-en-1-yl furan-2-carboxylate from furfural has also been reported, which is efficient and adheres to the principles of green chemistry. mdpi.com

The table below provides an overview of green chemistry approaches relevant to furan synthesis.

Green Chemistry ApproachDescriptionExamples
Use of Renewable FeedstocksStarting from biomass-derived platform chemicals.Synthesis from furfural or 5-hydroxymethylfurfural. mdpi.comrsc.orgfrontiersin.org
Green CatalystsEmploying environmentally friendly catalysts.Ionic liquids, zeolites, polyoxometalates. frontiersin.org
BiocatalysisUtilizing enzymes for chemical transformations.Enzymatic synthesis of furan-based polymers. acs.org
One-Pot SynthesesCombining multiple reaction steps in a single vessel.Efficient synthesis of furan esters from furfural. mdpi.com
Eco-Friendly Reaction ConditionsUsing safer solvents and minimizing waste.Reactions in aqueous media or solvent-free conditions. rsc.orgresearchgate.net

Future Perspectives in 3 Furan 2 Yl 6 Methylheptanoic Acid Research

Innovations in Synthetic Methodologies

The efficient and stereoselective synthesis of 3-(Furan-2-yl)-6-methylheptanoic acid is a key prerequisite for its comprehensive study. Future synthetic strategies are expected to move beyond traditional methods towards more innovative and sustainable approaches.

Another area of innovation involves the use of asymmetric catalysis to control the stereochemistry at the chiral center (C3). The development of chiral catalysts, including organocatalysts or chiral metal complexes, could facilitate the enantioselective synthesis of either the (R)- or (S)-enantiomer of this compound. Access to enantiomerically pure forms is crucial for elucidating their specific biological activities, as different enantiomers often exhibit distinct pharmacological profiles. researchgate.net

Furthermore, flow chemistry presents a scalable and potentially safer platform for the synthesis of this compound. Continuous-flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents.

Finally, the exploration of biocatalysis , employing enzymes to catalyze key synthetic steps, offers a green and highly selective alternative to traditional chemical methods. Lipases or other hydrolases could be investigated for the resolution of racemic mixtures or for the stereoselective synthesis of precursor esters.

A summary of potential innovative synthetic approaches is presented in the table below.

Synthetic MethodologyPotential AdvantagesKey Research Focus
Catalytic C-H ActivationStep-economy, reduced wasteDevelopment of selective catalysts
Asymmetric CatalysisAccess to enantiomerically pure compoundsDesign of novel chiral ligands and organocatalysts
Flow ChemistryScalability, safety, process controlOptimization of reactor design and reaction conditions
BiocatalysisHigh selectivity, green chemistryEnzyme screening and engineering

Advanced Spectroscopic and Computational Approaches

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and biological interactions. Future research will undoubtedly employ a combination of advanced spectroscopic techniques and computational modeling to achieve this.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy , including two-dimensional techniques such as COSY, HSQC, and HMBC, will be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of the molecule. For stereochemical determination, chiral solvating agents or derivatizing agents in conjunction with NMR can be used to distinguish between enantiomers.

Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), will be essential for confirming the elemental composition of the synthesized compound and its intermediates. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide valuable information about the fragmentation patterns, aiding in structural elucidation.

Computational chemistry , utilizing methods like Density Functional Theory (DFT), will play a crucial role in complementing experimental data. DFT calculations can be used to predict the molecule's three-dimensional structure, vibrational frequencies (for comparison with infrared spectroscopy data), and electronic properties such as molecular orbital energies and charge distribution. nih.gov These computational models can provide insights into the molecule's reactivity, potential binding modes with biological targets, and theoretical NMR and UV-Vis spectra.

A hypothetical table of predicted spectroscopic data based on similar structures is provided below.

Spectroscopic TechniquePredicted Data/Observations
¹H NMRSignals corresponding to the furan (B31954) ring protons, the methine proton at C3, the methylene (B1212753) protons, and the methyl groups of the heptanoic acid chain.
¹³C NMRResonances for the furan ring carbons, the carboxylic acid carbon, and the aliphatic carbons of the side chain.
IR SpectroscopyCharacteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the C-O-C stretch of the furan ring.
High-Resolution Mass SpectrometryAccurate mass measurement to confirm the molecular formula.

Emerging Areas of Biological Investigation

The furan nucleus is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyijabbr.comutripoli.edu.ly Future research on this compound is likely to explore its potential in several emerging areas of biological investigation.

Given the known antimicrobial properties of many furan derivatives, a primary area of investigation will be its efficacy against a panel of pathogenic bacteria and fungi, including drug-resistant strains. nih.govmdpi.com The lipophilic nature of the 6-methylheptanoic acid side chain may enhance its ability to penetrate microbial cell membranes.

Another promising avenue is the exploration of its anti-inflammatory potential . Chronic inflammation is implicated in a wide range of diseases, and novel anti-inflammatory agents are in high demand. Investigations could focus on the compound's ability to modulate key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.

The structural similarity of the furan ring to other cyclic systems found in signaling molecules suggests that this compound could interact with various cellular receptors and enzymes. Future studies might explore its potential as a modulator of nuclear receptors or as an inhibitor of enzymes involved in metabolic or signaling pathways.

Finally, the field of metabolomics could be employed to understand the compound's effects on cellular metabolism. By analyzing the changes in the metabolic profiles of cells or organisms treated with this compound, researchers can gain insights into its mechanism of action and identify potential biomarkers of its activity.

Potential areas for biological investigation are summarized in the table below.

Area of InvestigationRationalePotential Assays
Antimicrobial ActivityPrecedent from other furan derivatives. nih.govmdpi.comMinimum Inhibitory Concentration (MIC) assays against bacteria and fungi.
Anti-inflammatory EffectsFuran compounds are known to possess anti-inflammatory properties.COX enzyme inhibition assays, measurement of cytokine levels in cell culture.
Enzyme InhibitionThe molecule's structure may allow it to fit into the active sites of various enzymes.Screening against a panel of relevant enzymes (e.g., kinases, proteases).
Nuclear Receptor ModulationStructural analogy to endogenous ligands.Reporter gene assays, ligand-binding assays.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Furan-2-yl)-6-methylheptanoic acid, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves coupling furan derivatives with heptanoic acid precursors. For example, chalcone intermediates (α,β-unsaturated ketones) are generated via Claisen-Schmidt condensation between furfural derivatives and ketones, followed by reduction and functional group interconversion. Hydrazine or semicarbazide derivatives may be used to stabilize intermediates, as seen in analogous pyrazoline syntheses . Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst) using Design of Experiments (DoE) to maximize yield and minimize side products.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Spectroscopy :
  • NMR : Analyze δ ~6.3–6.5 ppm for furan protons and δ ~2.4–2.6 ppm for the methylheptanoic chain.
  • IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and furan C-O-C absorption (~1250 cm⁻¹).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M-H]⁻) and fragmentation patterns.
  • Chromatography : Reverse-phase HPLC with UV detection (λ ~210–280 nm) to assess purity. Cross-validate with elemental analysis .

Q. How does the furan moiety influence the compound’s reactivity in aqueous vs. organic solvents?

  • Methodology : The furan ring’s electron-rich nature increases susceptibility to electrophilic substitution. Test reactivity under acidic/basic conditions (e.g., pH 2–12) via kinetic studies. Monitor degradation products using LC-MS. In non-polar solvents (e.g., toluene), furan participates in Diels-Alder reactions, while polar aprotic solvents (e.g., DMF) stabilize intermediates during functionalization .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the thermochemical properties and electronic structure of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to compute:

  • Thermochemistry : Atomization energies, ionization potentials, and proton affinities (error margin <3 kcal/mol) .
  • Electron Density Maps : Identify electrophilic/nucleophilic regions for reaction pathway modeling.
  • Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate aqueous/organic environments .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Methodology :

  • Cross-Validation : Compare experimental IR/NMR with DFT-simulated spectra (GIAO method for NMR). Adjust computational parameters (e.g., solvent dielectric constant) to align with empirical data.
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments (e.g., ester vs. acid protons) .
  • Statistical Analysis : Apply multivariate regression to identify outliers in datasets (e.g., aberrant melting points due to polymorphism) .

Q. What biological mechanisms could be hypothesized for this compound, based on structural analogs?

  • Methodology :

  • Proteasome Inhibition : Analogous to Eponemycin (a 6-methylheptanoate derivative), test inhibition of 20S proteasome activity via fluorogenic substrate assays (e.g., Suc-LLVY-AMC cleavage) .
  • Anti-Angiogenic Activity : Use endothelial cell tube formation assays to assess vascular disruption.
  • Structure-Activity Relationships (SAR) : Modify the furan or heptanoic acid moieties to evaluate potency changes .

Q. How can synthetic byproducts or impurities be systematically identified and quantified?

  • Methodology :

  • LC-MS/MS : Use tandem MS to trace low-abundance impurities (e.g., incomplete ester hydrolysis products).
  • SPE Purification : Employ solid-phase extraction with mixed-mode resins to isolate acidic impurities.
  • Stability Studies : Accelerated degradation (40°C/75% RH) to identify hydrolytic or oxidative byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.